molecular formula C10H19BrO2 B6182412 ethyl 6-bromo-4,4-dimethylhexanoate CAS No. 2613383-63-2

ethyl 6-bromo-4,4-dimethylhexanoate

Cat. No.: B6182412
CAS No.: 2613383-63-2
M. Wt: 251.2
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Description

Ethyl 6-bromo-4,4-dimethylhexanoate is a brominated ester with the molecular formula C₉H₁₇BrO₂. Its structure features a hexanoate backbone substituted with two methyl groups at the 4th carbon and a bromine atom at the 6th position, capped by an ethyl ester group. This compound is primarily utilized in organic synthesis as an intermediate for constructing complex molecules, leveraging the reactivity of its bromine substituent in cross-coupling or nucleophilic substitution reactions. The steric and electronic effects of the 4,4-dimethyl groups influence its stability and reactivity, distinguishing it from simpler bromoesters.

Properties

CAS No.

2613383-63-2

Molecular Formula

C10H19BrO2

Molecular Weight

251.2

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 6-bromo-4,4-dimethylhexanoate typically involves the esterification of 6-bromo-4,4-dimethylhexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-4,4-dimethylhexanoate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with enzymes and receptors in biological systems, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of ethyl 6-bromo-4,4-dimethylhexanoate can be contextualized by comparing it to three analogous compounds: ethyl 6-bromo-4,4-difluorohexanoate, ethyl pyruvate, and brominated heterocycles like 6-bromo-4,5-dimethylbenzofuroxan. Key distinctions are summarized below:

Table 1: Structural and Functional Comparison

Compound Molecular Formula Substituents (Position 4) Bromine Position Functional Groups Key Properties/Applications
This compound C₉H₁₇BrO₂ Two methyl groups 6 Ester, bromoalkane High steric hindrance; synthetic intermediate
Ethyl 6-bromo-4,4-difluorohexanoate C₈H₁₃BrF₂O₂ Two fluorine atoms 6 Ester, bromoalkane Enhanced electrophilicity due to fluorine; potential medicinal chemistry applications
Ethyl pyruvate C₅H₈O₃ N/A N/A α-keto ester Antioxidant properties; used in biomedical research
6-Bromo-4,5-dimethylbenzofuroxan C₈H₇BrN₂O₂ Methyl groups (4,5) 6 Benzofuroxan (heterocyclic) Explosive precursor; nitroarene chemistry

Key Findings:

Fluorine in ethyl 6-bromo-4,4-difluorohexanoate enhances electrophilicity at the ester carbonyl via electron-withdrawing effects, making it more reactive toward hydrolysis or aminolysis than the dimethyl variant .

Bromine Reactivity: Both brominated hexanoates share a bromine atom at position 6, which can participate in Suzuki-Miyaura couplings. However, the difluoro compound’s lower steric bulk may facilitate faster reaction kinetics .

Functional Group Diversity :

  • Ethyl pyruvate , a simpler α-keto ester, lacks bromine but exhibits unique redox properties, enabling roles in metabolic studies and anti-inflammatory therapies .
  • 6-Bromo-4,5-dimethylbenzofuroxan represents a divergent structural class (heterocyclic vs. aliphatic ester), with applications in energetic materials rather than synthetic intermediates .

Physical Properties: The dimethyl derivative’s molecular weight (237.14 g/mol) exceeds the difluoro analog (259.09 g/mol) due to fluorine’s lower atomic mass, though polarity differences may alter solubility in nonpolar solvents .

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